REACTION_CXSMILES
|
[C:1]([C:7]([O:9]C)=O)#[C:2][C:3]([O:5][CH3:6])=[O:4].[Cl:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1>CO>[CH3:6][O:5][C:3]([C:2]1[NH:16][C:15]2[C:17]([C:7](=[O:9])[CH:1]=1)=[CH:18][C:12]([Cl:11])=[CH:13][CH:14]=2)=[O:4]
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
|
C(#CC(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
12.76 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
240 °C
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Type
|
CUSTOM
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Details
|
by stirring at 240° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the thus-obtained mixture was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
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8 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in diphenyl ether (70 mL)
|
Type
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TEMPERATURE
|
Details
|
After the reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
a solvent mixture of hexane and diethyl ether
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
were washed
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1NC2=CC=C(C=C2C(C1)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.09 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |